molecular formula C6H7ClN2O B2972939 6-Chloro-2,4-dimethylpyridazin-3(2H)-one CAS No. 1114563-58-4

6-Chloro-2,4-dimethylpyridazin-3(2H)-one

Cat. No. B2972939
CAS RN: 1114563-58-4
M. Wt: 158.59
InChI Key: BOVMTTYMJWYEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,4-dimethylpyridazin-3(2H)-one, also known as 6-chloro-2,4-dimethylpyridazin-3-one, is a heterocyclic compound with a wide range of applications in scientific research. This compound is an important intermediate in the synthesis of many organic compounds, and its derivatives are used in the synthesis of pharmaceuticals, dyes, and other organic compounds. The synthesis of 6-chloro-2,4-dimethylpyridazin-3(2H)-one is relatively simple, and it has been studied extensively in order to understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Pharmacological Properties

Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties, including antiviral , antiparasitic , antitubercular , anticonvulsant , analgesic , and antisecretory activities .

Anti-inflammatory Agents

Some pyridazinone derivatives are being developed as potential PDE4 inhibitors and evaluated for their anti-inflammatory properties. This suggests that 6-Chloro-2,4-dimethylpyridazin-3(2H)-one could also be explored for similar anti-inflammatory applications .

Antimicrobial and Antidepressant Activities

These compounds have shown a wide range of pharmacological activities, including antimicrobial and antidepressant effects. This indicates potential use in treating infections and mood disorders .

Cardiovascular Drugs

Initially, pyridazinone was explored in the search for cardiovascular drugs. This implies that our compound could be investigated for its efficacy in treating cardiovascular diseases .

Agrochemical Applications

Pyridazinones have been used in agrochemicals, suggesting that 6-Chloro-2,4-dimethylpyridazin-3(2H)-one might find applications in agriculture as a herbicide or an antifeedant .

Anticancer Properties

There is also interest in pyridazinone derivatives for their anticancer properties. Research into 6-Chloro-2,4-dimethylpyridazin-3(2H)-one could explore its potential as part of cancer treatment regimens .

properties

IUPAC Name

6-chloro-2,4-dimethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(7)8-9(2)6(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVMTTYMJWYEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN(C1=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,4-dimethylpyridazin-3(2H)-one

Synthesis routes and methods

Procedure details

Methyl iodide (1.3 mL) was added to a mixture of 6-chloro-4-methyl-2H-pyridazin-3-one (2.70 g) and K2CO3 (3.40 g) in N,N-dimethylformamide (27 mL). The resulting mixture was stirred at ambient temperature overnight. Then, water was added and the mixture was extracted with ethyl acetate. The combined organic extracts were washed with water and brine and dried (MgSO4). After removal of the solvent, the title compound was obtained as a solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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